

AMG 579: A Comparative Analysis of Preclinical Data and Clinical Outcomes

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Compound of Interest

Compound Name: *Amg 579*

Cat. No.: *B605410*

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AMG 579, a potent and selective inhibitor of phosphodiesterase 10A (PDE10A), demonstrated a promising preclinical profile for the treatment of schizophrenia. However, its clinical development was halted, as the Phase 1 trial was terminated, and no clinical data has been made publicly available. This guide provides a comprehensive overview of the available preclinical data for **AMG 579** and discusses the discontinuation of its clinical investigation.

Preclinical Data Summary

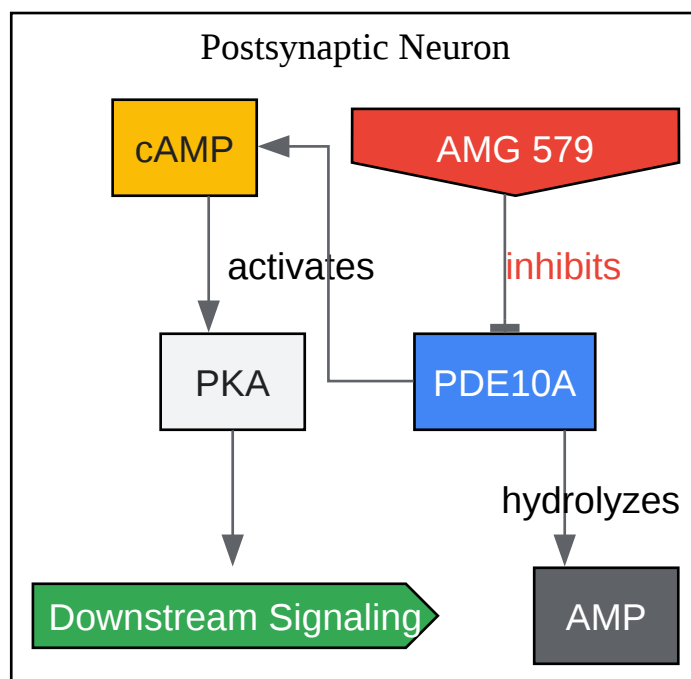
Preclinical evaluation of **AMG 579** revealed its high potency in inhibiting the PDE10A enzyme and its efficacy in animal models relevant to schizophrenia.

Table 1: Preclinical Profile of AMG 579

Parameter	Data
Mechanism of Action	Potent and selective inhibitor of phosphodiesterase 10A (PDE10A). [1] [2] [3] [4]
In Vitro Potency (IC50)	0.1 nM [1] [3]
In Vivo Efficacy Model	Phencyclidine-induced locomotor activity (PCP-LMA) model in rats. [1] [2] [3]
In Vivo Efficacy Results	Statistically significant reduction of PCP-induced behavior in rats. [1] [3] The minimum effective dose was determined to be 0.3 mg/kg. [1] [3]
In Vivo Target Occupancy	AMG 579 demonstrated dose-dependent target occupancy in the central nervous system. [2] At a dose of 10 mg/kg, it achieved 86-91% occupancy of PDE10A in the brain. [2]
Pharmacokinetics	Showed superior oral bioavailability of 72% in dogs and favorable pharmacokinetic profiles in multiple preclinical species. [1] [2] [3]

Signaling Pathway and Experimental Workflow

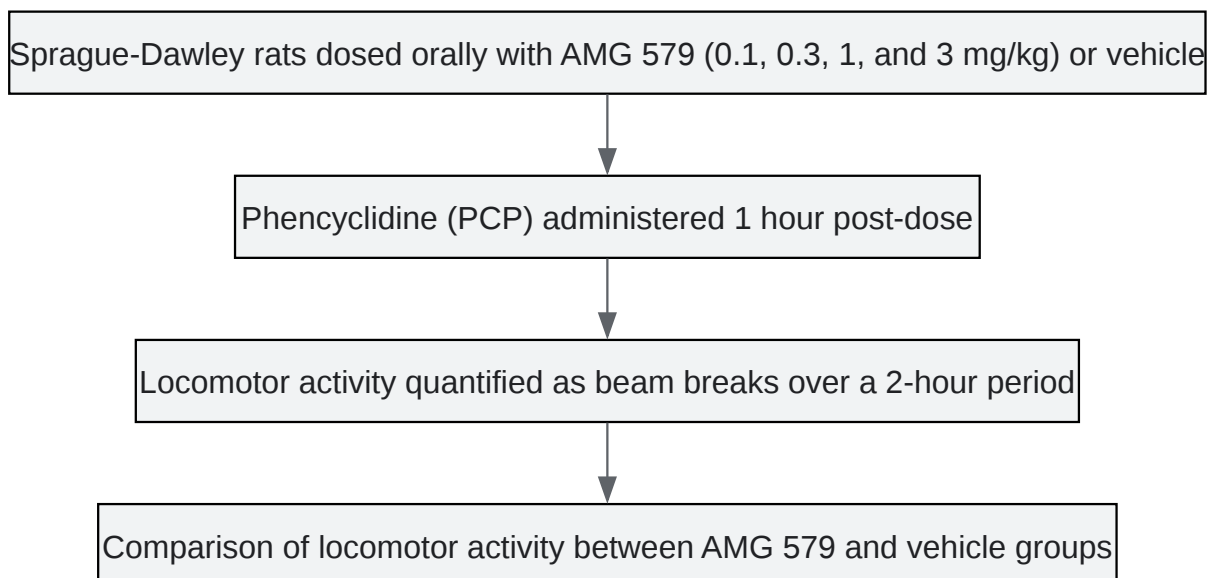
Figure 1: Simplified Signaling Pathway of PDE10A Inhibition



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Caption: **AMG 579** inhibits PDE10A, leading to increased cAMP levels.

Figure 2: Preclinical In Vivo Experimental Workflow



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Caption: Workflow for the PCP-induced locomotor activity model.

Experimental Protocols

In Vitro PDE10A Inhibition Assay

The half-maximal inhibitory concentration (IC₅₀) of **AMG 579** against PDE10A was determined using a biochemical assay. This typically involves incubating the PDE10A enzyme with its substrate, cyclic adenosine monophosphate (cAMP), in the presence of varying concentrations of **AMG 579**. The inhibition of cAMP hydrolysis to adenosine monophosphate (AMP) is measured to determine the IC₅₀ value.

In Vivo Phencyclidine-Induced Locomotor Activity (PCP-LMA) Model

This preclinical model is used to assess the potential antipsychotic activity of a compound.

- Animals: Adult male Sprague-Dawley rats (250-280 g) were used.[3]
- Dosing: Animals were orally administered **AMG 579** at doses of 0.1, 0.3, 1, and 3 mg/kg, or a vehicle control.[3]
- Induction of Hyperlocomotion: One hour after dosing, rats were administered PCP to induce hyperlocomotion, a behavioral phenotype considered relevant to psychosis.
- Measurement of Locomotor Activity: The locomotor activity of the rats was quantified by the number of beam breaks in an automated monitoring system over a 2-hour period.[3]
- Efficacy Endpoint: A statistically significant reduction in the number of beam breaks in the **AMG 579**-treated groups compared to the vehicle-treated group indicated efficacy.

Clinical Development and Discontinuation

AMG 579 entered a Phase 1 clinical trial (NCT01568203) to assess its safety, tolerability, and pharmacokinetics in healthy volunteers and patients with stable schizophrenia or schizoaffective disorder.[1] However, this study was terminated. The reasons for the trial's

termination have not been publicly disclosed, and no clinical data or outcomes from this study are available.

Comparison of Preclinical and Clinical Data

A direct comparison between the preclinical findings and clinical outcomes for **AMG 579** is not possible due to the absence of any reported clinical data. The preclinical data package for **AMG 579** was strong, demonstrating high potency, in vivo efficacy in a relevant disease model, and favorable pharmacokinetic properties, which supported its advancement into clinical trials.

The discontinuation of the Phase 1 trial suggests that the promising preclinical results did not translate into a viable clinical candidate. Potential reasons for this translational failure could include, but are not limited to:

- Unfavorable safety or tolerability profile in humans: The compound may have produced adverse effects in humans that were not observed in preclinical animal studies.
- Suboptimal pharmacokinetic properties in humans: The absorption, distribution, metabolism, and excretion (ADME) profile of **AMG 579** in humans may have been different from that in animals, leading to insufficient target engagement or other issues.
- Lack of efficacy in the human population: The biological mechanisms underlying the PCP-induced hyperlocomotion in rats may not adequately represent the complex pathophysiology of schizophrenia in humans.

In conclusion, while the preclinical data for **AMG 579** was encouraging, its clinical development was not successful. The lack of publicly available clinical data prevents a detailed analysis of the specific reasons for this outcome. This case highlights the significant challenges inherent in the translation of preclinical findings to clinical success in the development of new medicines for complex neuropsychiatric disorders.

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